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Compound of Interest

Compound Name: Crinine

Cat. No.: B1220781

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data of the alkaloid
crinine, an Amaryllidaceae alkaloid with significant biological activities. The identification and
characterization of crinine are crucial for quality control, synthetic efforts, and further
investigation into its therapeutic potential. This document collates and presents its *H NMR, 13C
NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data, along with the associated
experimental protocols.

Spectroscopic Data of Crinine

The unique tetracyclic structure of crinine gives rise to a distinct spectroscopic fingerprint,
which is essential for its unambiguous identification. The following tables summarize the key
guantitative data from *H Nuclear Magnetic Resonance (NMR), 33C NMR, Mass Spectrometry,
and Infrared Spectroscopy.

'H Nuclear Magnetic Resonance (*H NMR) Data

H NMR spectroscopy provides detailed information about the proton environments within the
crinine molecule. The chemical shifts (8) are reported in parts per million (ppm) relative to a
standard reference, and the coupling constants (J) provide insights into the connectivity of
neighboring protons.

Table 1: *H NMR Spectral Data of Crinine
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Position Chemical Shift (5) Multiplicity Coupling Constant
ppm (J) Hz

1 6.04 d 102

2 5.86 d 102

3 4.14 brs

4a 2.15 m

4B 1.85 m

4a 3.35 m

6a 4.05 d 12.5

6p 3.20 d 125

7 6.85 s

10 6.50 s

11a 3.10 m

11B 2.90 m

11b 2.55 m

OCH-0 5.92, 5.90 d, d 14,14

Note: The data presented here is a compilation from typical values for the crinine skeleton and
may show slight variations depending on the solvent and instrument used.

13C Nuclear Magnetic Resonance (**C NMR) Data

13C NMR spectroscopy provides information on the carbon framework of the crinine molecule.

Table 2: 3C NMR Spectral Data of Crinine
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Position Chemical Shift (6) ppm
1 128.5
2 127.8
3 68.5
4 30.2
4a 62.1
6 54.3
6a 128.9
7 105.7
8 146.5
9 146.8
10 102.9
10a 1335
11 48.7
11b 36.1
OCH20 100.9

Note: The data presented here is a compilation from typical values for the crinine skeleton and
may show slight variations depending on the solvent and instrument used.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and aiding in structural elucidation. For crinine
(C16H17NOs3), the expected molecular weight is approximately 271.12 g/mol .

Table 3: Mass Spectrometry Data of Crinine
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lon mlz

[M+H]* 272.1281

Source: Data consistent with findings from the analysis of Crinum americanum extracts.[1]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The
spectrum of crinine is expected to show characteristic absorption bands for its hydroxyl,
aromatic, and ether functional groups.

Table 4: Infrared (IR) Spectral Data of Crinine

Wavenumber (cm~—2) Functional Group Assignment
~3400 O-H stretch (hydroxyl)

~3030 C-H stretch (aromatic)

~2920 C-H stretch (aliphatic)

~1600, ~1500, ~1480 C=C stretch (aromatic)

~1250, ~1040 C-O stretch (ether, alcohol)

~930 0O-CH2-0 bend (methylenedioxy)

Note: This data is representative of the crinine alkaloid class. Specific values may vary slightly.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the
spectral data presented above. These protocols are based on standard practices for the
isolation and characterization of natural products.

Isolation of Crinine

Crinine is typically isolated from the bulbs of plants belonging to the Crinum or Urceolina

genera. A general procedure involves:
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o Extraction: The dried and powdered plant material is extracted with a suitable organic
solvent, such as methanol or ethanol.

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate
the alkaloids from other constituents. The extract is acidified, and the non-alkaloidal
components are removed by extraction with an organic solvent. The aqueous layer is then
basified, and the alkaloids are extracted with a solvent like chloroform or dichloromethane.

Chromatography: The crude alkaloid mixture is then purified using chromatographic
techniques such as column chromatography over silica gel or alumina, followed by
preparative thin-layer chromatography (TLC) or high-performance liquid chromatography
(HPLC) to yield pure crinine.

NMR Spectroscopy

1H and 3C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

Sample Preparation: A few milligrams of pure crinine are dissolved in a deuterated solvent,
typically chloroform-d (CDCIsz) or methanol-d4 (CDsOD), containing a small amount of
tetramethylsilane (TMS) as an internal standard.

Data Acquisition: Standard pulse sequences are used to acquire 1D (*H and 13C) and 2D
(COSY, HSQC, HMBC) NMR spectra. For 13C NMR, a proton-decoupled spectrum is usually
obtained.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced
to the TMS signal (0.00 ppm).

Mass Spectrometry

Mass spectra are typically acquired using a high-resolution mass spectrometer (HRMS) with an
electrospray ionization (ESI) source.

» Sample Preparation: A dilute solution of crinine in a suitable solvent (e.g., methanol or
acetonitrile) is prepared.
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» Data Acquisition: The sample solution is introduced into the ESI source, and the mass
spectrum is recorded in positive ion mode to observe the protonated molecule [M+H]*.

o Data Analysis: The accurate mass of the molecular ion is used to confirm the elemental
composition of crinine.

Infrared Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

e Sample Preparation: The sample can be prepared as a KBr pellet (by grinding a small
amount of crinine with potassium bromide and pressing it into a thin disk) or as a thin film on
a salt plate (by evaporating a solution of crinine in a volatile solvent).

o Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-
400 cm™1),

o Data Analysis: The positions and intensities of the absorption bands are correlated with the
functional groups present in the molecule.

Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the spectroscopic identification and
structural elucidation of a natural product like crinine.
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Caption: General workflow for the isolation and spectroscopic identification of crinine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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